molecular formula C6H9BN2O2 B11921385 (6-Amino-5-methylpyridin-2-yl)boronic acid

(6-Amino-5-methylpyridin-2-yl)boronic acid

Cat. No.: B11921385
M. Wt: 151.96 g/mol
InChI Key: QRAZRUGPCGMRNT-UHFFFAOYSA-N
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Description

(6-Amino-5-methylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-5-methylpyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other coupled products.

Mechanism of Action

The mechanism of action of (6-Amino-5-methylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis . The compound can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Pyridineboronic acid

Comparison: (6-Amino-5-methylpyridin-2-yl)boronic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This structural feature enhances its reactivity and specificity in chemical reactions compared to other boronic acids .

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(6-amino-5-methylpyridin-2-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3,10-11H,1H3,(H2,8,9)

InChI Key

QRAZRUGPCGMRNT-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=C(C=C1)C)N)(O)O

Origin of Product

United States

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